

Application Notes and Protocols for Preclinical Research of (2R,2R)-PF-07258669

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Compound of Interest

Compound Name: (2R,2R)-PF-07258669

Cat. No.: B15616120

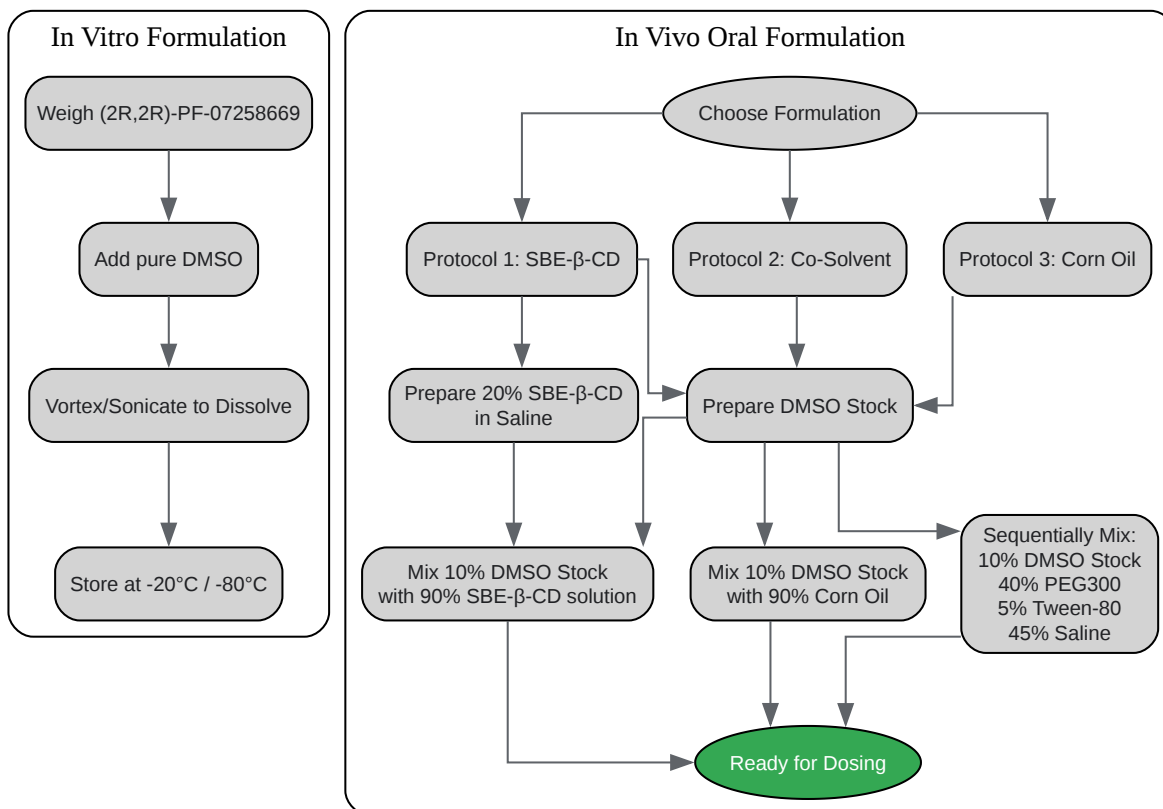
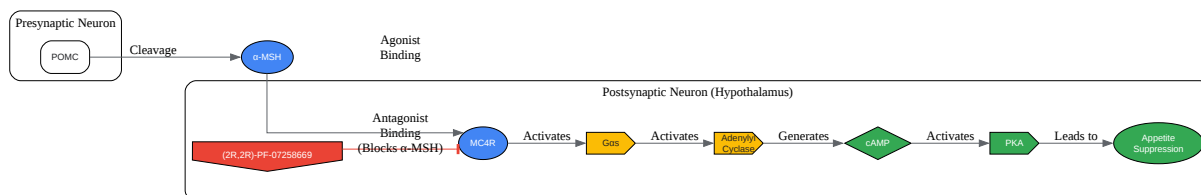
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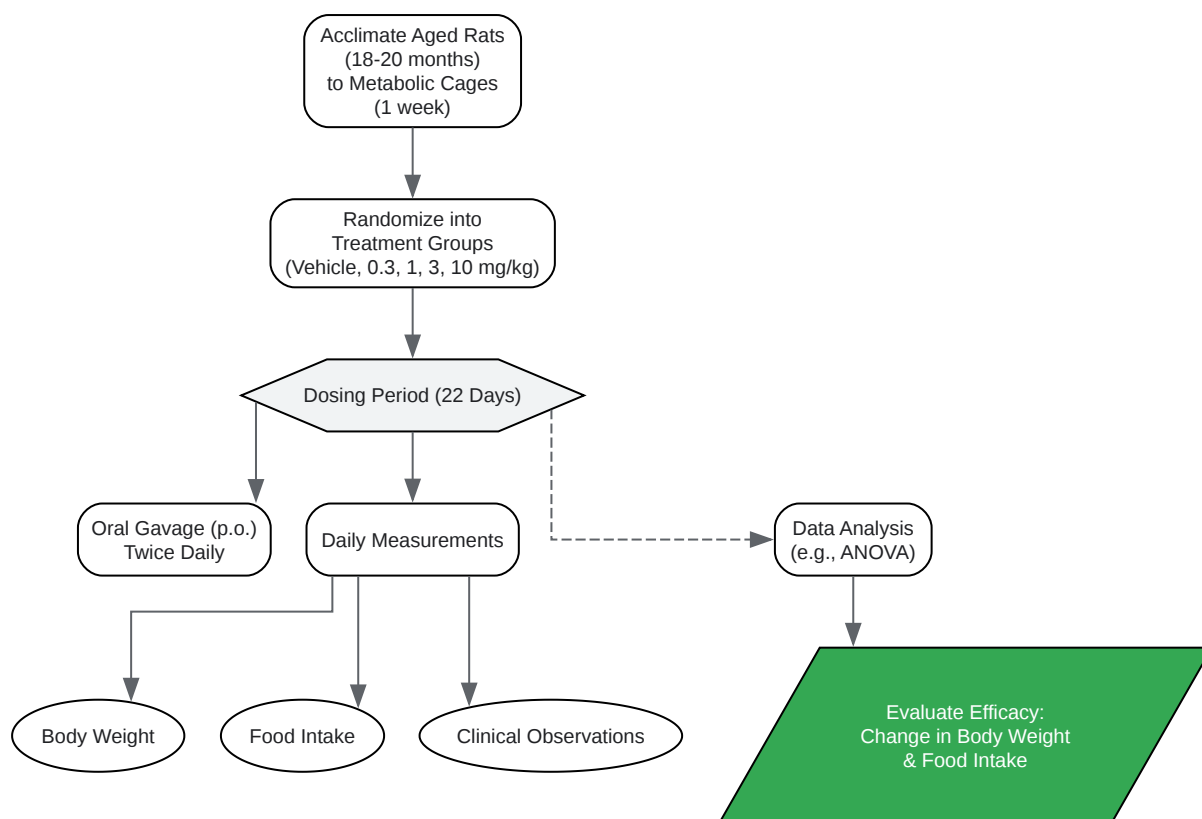
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and preclinical evaluation of **(2R,2R)-PF-07258669**, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). The primary application for this compound in preclinical research is the study of appetite regulation and the treatment of conditions such as anorexia and cachexia.

Mechanism of Action

(2R,2R)-PF-07258669 acts as an antagonist at the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the brain.[1][2] The MC4R plays a crucial role in the regulation of energy homeostasis, with its activation leading to a suppression of appetite. By blocking the signaling of endogenous agonists like α -melanocyte-stimulating hormone (α -MSH), **(2R,2R)-PF-07258669** can effectively increase appetite and food intake, making it a promising candidate for treating appetite loss associated with chronic diseases.





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References

- 1. Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]

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